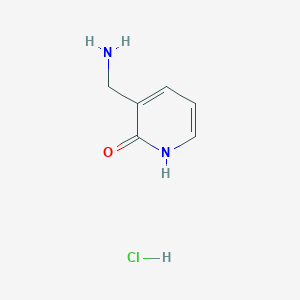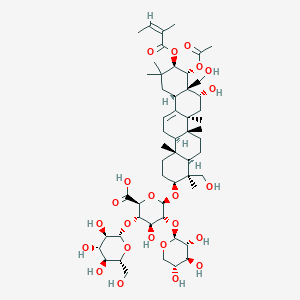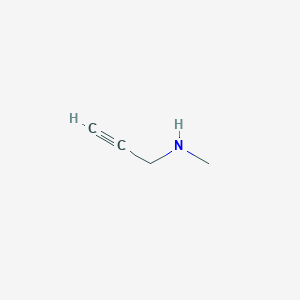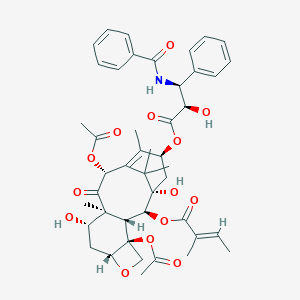
3-(aminomethyl)pyridin-2(1H)-one hydrochloride
Vue d'ensemble
Description
The compound 3-(aminomethyl)pyridin-2(1H)-one hydrochloride is a derivative of pyridine, a heterocyclic aromatic organic compound. It is characterized by the presence of an aminomethyl group attached to the pyridine ring. This compound is of interest due to its potential applications in various chemical reactions and its relevance in the synthesis of biologically active molecules.
Synthesis Analysis
The synthesis of related pyridine derivatives has been explored in several studies. For instance, the rearrangement of ethyl 2-(3-amino-4-pyridinyl)hydrazinecarboxylate hydrochloride was investigated, which unexpectedly led to the formation of 1-amino-1H-imidazo[4,5-c]pyridin-2(3H)one hydrochloride . Another study demonstrated the aminomethylation of 3-hydroxy pyridines, which is a reaction relevant to the synthesis of 3-(aminomethyl)pyridine derivatives . Additionally, a one-pot reaction involving 1-amidopyridin-1-ium salt with aminal followed by reductive cleavage of the N-N bond was developed to access 3-(aminomethyl)pyridine, showcasing a C3-selective formal C-H activation of pyridine .
Molecular Structure Analysis
The molecular structure of pyridine derivatives has been the subject of various studies. For example, physical and structural studies of N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones included single crystal X-ray diffraction, which provided detailed insights into the bond lengths and angles, highlighting the importance of hydrogen bonding . Although not directly related to 3-(aminomethyl)pyridin-2(1H)-one hydrochloride, these studies provide a foundation for understanding the structural characteristics of similar compounds.
Chemical Reactions Analysis
The reactivity of pyridine derivatives has been explored through various chemical reactions. The synthesis of sulfur-containing amino and hydroxymethyl derivatives from 3-hydroxy pyridines indicates the versatility of these compounds in undergoing further chemical transformations . Moreover, the interaction of pyrrolin-2-ones with binucleophiles such as hydrazine hydrate suggests that compounds with an active carbonyl group, similar to the one in 3-(aminomethyl)pyridin-2(1H)-one hydrochloride, can participate in a range of chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. The study of 3-hydroxy-2-methyl-4(1H)-pyridinones revealed insights into their mass spectrometry, infrared, and proton NMR spectroscopies, which are techniques that could also be applied to analyze 3-(aminomethyl)pyridin-2(1H)-one hydrochloride . The formation of hydrogen-bonded polymers from the hydrolysis of diazaphospholo[1,2-a]pyridine further illustrates the potential for hydrogen bonding in structurally related compounds .
Applications De Recherche Scientifique
Synthesis and Reactivity
- Synthesis of Pyridine Derivatives : Smirnov et al. (2005) explored the aminomethylation of various pyridines, including derivatives similar to 3-(aminomethyl)pyridin-2(1H)-one hydrochloride. They found that aminomethylation is directed primarily to specific positions of the pyridine ring, leading to the synthesis of various derivatives, including hydroxy and bromomethyl derivatives (Smirnov, Kuz’min, & Kuznetsov, 2005).
- Linking Properties in Peroxovanadium(V) Complexes : Xia et al. (2017) investigated the interaction between 3-aminomethyl-pyridine derivatives and peroxovanadium(V) complexes. Their study provided insights into the substitution effects of 3-aminomethyl-pyridine on reaction equilibria in these complexes (Xia, Zhang, Yu, Yang, & Li, 2017).
Chemical Properties and Characterization
- Characterization of Pyridine Compounds : Niedrich et al. (1986) described the physicochemical properties of 3-amino-5-(4-pyridinyl)-1,2-dihydro-pyrid-2-one, a compound related to 3-(aminomethyl)pyridin-2(1H)-one hydrochloride. Their study focused on the use of techniques like UV, NMR, and MS for the characterization of these compounds (Niedrich, Seifert, Hagen, Mehlis, Mitzner, Mayer, & Usbeck, 1986).
- Synthesis of Pyridine-Based Compounds for Drug Discovery : Smyth et al. (2010) synthesized 3-amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones, a class of compounds with a structure related to 3-(aminomethyl)pyridin-2(1H)-one hydrochloride. These compounds were investigated as potential scaffolds for drug discovery, particularly for targeting kinase enzymes in cancer therapy (Smyth, Matthews, Horton, Hursthouse, & Collins, 2010).
Applications in Coordination Chemistry
- Copper-Zinc Coordination Polymer : Rousset et al. (2011) conducted a study involving 3-(aminomethyl)pyridine, leading to the formation of a coordination polymer with copper and zinc. This highlights the role of such pyridine derivatives in the creation of complex inorganic structures (Rousset, Whitehorne, Baslon, Reber, & Schaper, 2011).
Complexation Studies
- Complexation with Metal Ions : Matczak-Jon et al. (2010) investigated the complexation properties of (pyridin-2-yl)aminomethane-1,1-diphosphonic acids, compounds structurally related to 3-(aminomethyl)pyridin-2(1H)-one hydrochloride. Their study focused on the complexation behaviors with metal ions like zinc, magnesium, and calcium (Matczak-Jon, Kowalik-Jankowska, Ślepokura, Kafarski, & Rajewska, 2010).
Safety And Hazards
This would involve a discussion of the compound’s toxicity, flammability, environmental impact, and other safety-related issues.
Orientations Futures
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or theoretical studies.
Propriétés
IUPAC Name |
3-(aminomethyl)-1H-pyridin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.ClH/c7-4-5-2-1-3-8-6(5)9;/h1-3H,4,7H2,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCBDOOONLLWTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90511397 | |
| Record name | 3-(Aminomethyl)pyridin-2(1H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90511397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(aminomethyl)pyridin-2(1H)-one hydrochloride | |
CAS RN |
85468-38-8 | |
| Record name | 3-(Aminomethyl)pyridin-2(1H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90511397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(aminomethyl)-1,2-dihydropyridin-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(3,4-Dimethoxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride](/img/structure/B128235.png)
![(2E,4E,6Z,8E)-3,7-Dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenoic acid](/img/structure/B128237.png)



![(3R-trans)-[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexylidene]-acetic Acid Ethyl Ester](/img/structure/B128253.png)

![(3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanemethanol](/img/structure/B128259.png)


![methyl (3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylate](/img/structure/B128266.png)
